[(4-Methoxy-benzyl)-methyl-amino]-acetic acid [(4-Methoxy-benzyl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 857155-20-5
VCID: VC3946434
InChI: InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14)
SMILES: CN(CC1=CC=C(C=C1)OC)CC(=O)O
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid

CAS No.: 857155-20-5

Cat. No.: VC3946434

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid - 857155-20-5

Specification

CAS No. 857155-20-5
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 2-[(4-methoxyphenyl)methyl-methylamino]acetic acid
Standard InChI InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14)
Standard InChI Key YNGATOZJULRXBS-UHFFFAOYSA-N
SMILES CN(CC1=CC=C(C=C1)OC)CC(=O)O
Canonical SMILES CN(CC1=CC=C(C=C1)OC)CC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The molecular architecture of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride comprises three functional regions:

  • Aromatic moiety: A 4-methoxybenzyl group (C6_6H4_4-OCH3_3) providing hydrophobic and electron-donating properties.

  • Amino-acetic acid backbone: A methylamino group (-N(CH3_3)-) linked to a carboxylic acid (-CH2_2-COOH).

  • Hydrochloride counterion: Enhances aqueous solubility through ionic interactions .

The SMILES notation (CN(CC1=CC=C(C=C1)OC)CC(=O)O.Cl) and InChIKey (SHAMFHMMQDMSEP-UHFFFAOYSA-N) confirm the connectivity and stereochemical configuration .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number857018-50-9 (hydrochloride)
Molecular FormulaC11_{11}H16_{16}ClNO3_3
Molecular Weight245.7 g/mol
IUPAC Name2-[(4-Methoxyphenyl)methyl-methylamino]acetic acid hydrochloride
Parent Compound (CID)18524063 (free acid)

Synthesis and Manufacturing

Conventional Synthetic Routes

The hydrochloride derivative is synthesized via a two-step process:

  • Alkylation of 4-Methoxybenzylamine: Reacting 4-methoxybenzylamine with chloroacetic acid or its esters under basic conditions (e.g., K2_2CO3_3) forms the free acid intermediate .

  • Salt Formation: Treating the free acid with hydrochloric acid yields the hydrochloride salt.

Alternative methods involve triflate intermediates for enhanced regioselectivity. For example, ethyl lactate triflate reacts with N-benzyl-N-methylamine to form protected alaninate analogues, which are deprotected to yield N-methyl amino acids .

Solid-Phase Synthesis Innovations

Recent advancements employ N-nitrobenzenesulfonamide (o-NBS) protection for site-selective N-methylation on solid supports. Using guanidinium bases like MTBD, alkylation with methyl p-nitrobenzenesulfonate achieves high yields (85–91%) without epimerization .

Table 2: Synthesis Method Comparison

MethodYieldAdvantagesLimitations
Alkylation-Chloride70–80%Scalable, minimal byproductsRequires acidic conditions
Triflate Displacement>90%High stereochemical controlCostly reagents
Solid-Phase o-NBS85–91%Site-selective, no epimerizationComplex optimization

Physicochemical Properties

Partitioning and Solubility

The hydrochloride salt exhibits a LogP of 1.63 , indicating moderate lipophilicity. The topological polar surface area (TPSA) of 49.77 Ų suggests permeability across biological membranes. Aqueous solubility is enhanced by the ionic hydrochloride group, making it suitable for in vitro assays .

Biological Activities and Applications

Pharmaceutical Relevance

  • Prodrug Development: The methylamino group serves as a metabolically labile site for prodrug conjugation .

  • Peptide Mimetics: Incorporation into pseudopeptides enhances metabolic stability and receptor affinity .

Comparative Analysis with Structural Analogs

N-(4-Methoxybenzyl)glycine (CAS 7401-97-0)

This analog lacks the methyl group on the amino nitrogen, reducing steric hindrance and altering enzyme-binding kinetics . Its lower molecular weight (231.68 g/mol) and LogP (2.06) reflect increased hydrophobicity .

N-Methylamino Acid Derivatives

Methylation generally enhances metabolic stability but may reduce aqueous solubility. For example, N-methyl-D-alanine shows prolonged in vivo half-life compared to unmethylated analogs .

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